4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol CAS 864422-19-5 properties
4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol CAS 864422-19-5 properties
Technical Whitepaper: 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol (CAS 864422-19-5)
Executive Summary
4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol (CAS 864422-19-5) is a highly specialized halogenated phenolic intermediate used primarily in the synthesis of small-molecule kinase inhibitors. Its structure combines a brominated phenol core —providing a versatile handle for cross-coupling reactions and a hydrogen-bonding motif—with a 3,4-difluoroaniline moiety , a privileged pharmacophore known to enhance metabolic stability and lipophilicity in drug candidates.
This guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of CAS 864422-19-5.[1] It is designed for researchers optimizing lead compounds targeting the MAPK/ERK pathway (e.g., MEK, B-RAF) or developing novel benzofuran/chromene-based scaffolds .
Chemical Identity & Structural Analysis
| Property | Specification |
| CAS Number | 864422-19-5 |
| IUPAC Name | 4-Bromo-2-{[(3,4-difluorophenyl)amino]methyl}phenol |
| Molecular Formula | C₁₃H₁₀BrF₂NO |
| Molecular Weight | 314.13 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| Melting Point | 112–115 °C (Predicted/Typical for class) |
| pKa (Phenol) | ~9.5 (Predicted) |
| LogP | ~3.8 (Predicted, highly lipophilic due to difluoro-substitution) |
Structural Logic & Pharmacophore Analysis
The molecule is composed of three distinct functional domains, each serving a specific role in medicinal chemistry:
-
The Phenolic "Hinge Binder": The hydroxyl group (-OH) at position 1 acts as a critical hydrogen bond donor/acceptor, often mimicking the tyrosine or serine residues in the ATP-binding pocket of kinases.
-
The Bromine "Handle": Located at the para position relative to the hydroxyl group, the bromine atom is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid expansion of the scaffold into diverse chemical space.
-
The Difluoroaniline "Tail": The 3,4-difluoro substitution pattern blocks metabolic oxidation (P450 metabolism) at the aniline ring, significantly increasing the half-life (
) of the molecule compared to non-fluorinated analogs.
Synthetic Utility & Reaction Pathways
The synthesis of CAS 864422-19-5 is a classic example of a Reductive Amination strategy, utilizing the commercially available precursor 5-bromosalicylaldehyde .
Core Synthesis Protocol: Reductive Amination
Reaction Logic:
The reaction proceeds via the formation of an imine (Schiff base) intermediate, which is subsequently reduced to the secondary amine. The use of Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Borohydride (
Step-by-Step Methodology:
-
Imine Formation:
-
Reagents: 5-Bromosalicylaldehyde (1.0 eq), 3,4-Difluoroaniline (1.0 eq).
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Conditions: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).
-
Note: The addition of a drying agent (
) or molecular sieves can drive the equilibrium forward by removing water.
-
-
Reduction:
-
Reagent: Sodium Triacetoxyborohydride (
) (1.5 eq). -
Acid Catalyst: Acetic Acid (1.0 eq) – optional but accelerates the reaction.
-
Conditions: Add the reducing agent portion-wise to the imine solution. Stir at RT for 12 hours.[2]
-
-
Workup & Purification:
-
Quench with saturated
solution. -
Extract with DCM (
). -
Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash Column Chromatography (Silica Gel). Eluent: Hexanes/Ethyl Acetate (gradient 9:1 to 7:3).
-
Visual Synthesis Scheme (Graphviz)
Caption: Synthesis pathway for CAS 864422-19-5 via reductive amination of 5-bromosalicylaldehyde.
Medicinal Chemistry Applications
CAS 864422-19-5 serves as a "privileged structure" in the design of kinase inhibitors. The specific arrangement of the phenol and the aniline nitrogen allows for the formation of pseudo-ring systems via intramolecular hydrogen bonding, or actual cyclization to form benzoxazines or benzofurans .
Key Application: MEK/RAF Kinase Inhibition
The 3,4-difluoroaniline motif is a hallmark of MEK inhibitors (e.g., Cobimetinib). This intermediate allows researchers to graft this motif onto a phenolic core, which can then be elaborated.
-
Structure-Activity Relationship (SAR) Logic:
-
F-Substitution: The fluorine atoms at positions 3 and 4 of the aniline ring lower the electron density of the aromatic ring, reducing the rate of oxidative metabolism (defluorination is rare). They also fill small hydrophobic pockets in the kinase active site.
-
Bromine Displacement: The bromine atom can be replaced via Suzuki coupling to introduce heteroaryl groups (e.g., pyridine, pyrazole) that interact with the "hinge region" of the kinase.
-
SAR Logic Flow
Caption: Divergent synthesis strategies utilizing CAS 864422-19-5 as a core scaffold.
Safety & Handling (MSDS Highlights)
As a halogenated phenol/aniline derivative, this compound requires strict safety protocols.
-
GHS Classification:
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
-
Handling Protocol:
-
Always handle in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles .
-
Spill Cleanup: Absorb with inert material (sand/vermiculite) and dispose of as hazardous chemical waste.
-
-
Storage: Store at 2–8 °C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or phenol.
References
-
Synthesis of Reductive Amination Products: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Difluoroaniline in Medicinal Chemistry: Purser, S., et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, vol. 37, 2008, pp. 320-330. Link
- Benzofuran Synthesis from Salicylaldehydes: Khan, M., et al. "Synthesis and Biological Evaluation of Benzofuran Derivatives." European Journal of Medicinal Chemistry, vol. 40, no. 2, 2005.
-
CAS Registry Data: "4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol."[1] PubChem Compound Summary, National Center for Biotechnology Information. Link
